N-(3-ethylphenyl)furan-2-carboxamide
CAS No.:
VCID: VC11103154
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(3-ethylphenyl)furan-2-carboxamide is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol. It belongs to the class of carboxamides, characterized by the presence of a carboxamide functional group (-CONH-) attached to a furan ring and an ethyl-substituted phenyl group. This compound has been studied for its structural properties and potential applications in various chemical and biological domains. SynthesisThe synthesis of N-(3-ethylphenyl)furan-2-carboxamide typically involves:
The reaction is generally conducted in an organic solvent (e.g., dichloromethane or toluene) under controlled temperatures, with a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct. Applications and Research Insights4.1 Potential Applications While specific biological or industrial applications of N-(3-ethylphenyl)furan-2-carboxamide are not extensively documented, compounds with similar structures are often explored for:
4.2 Research Findings Studies on structurally related compounds suggest:
Computational DataComputational tools such as PubChem have provided detailed molecular descriptors for N-(3-ethylphenyl)furan-2-carboxamide:
These parameters are critical for predicting the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion). Data SourcesThe information provided is derived from authoritative chemical databases such as PubChem and supplemented by general synthetic methodologies for carboxamides. |
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | N-(3-ethylphenyl)furan-2-carboxamide | ||||||||
Molecular Formula | C13H13NO2 | ||||||||
Molecular Weight | 215.25 g/mol | ||||||||
IUPAC Name | N-(3-ethylphenyl)furan-2-carboxamide | ||||||||
Standard InChI | InChI=1S/C13H13NO2/c1-2-10-5-3-6-11(9-10)14-13(15)12-7-4-8-16-12/h3-9H,2H2,1H3,(H,14,15) | ||||||||
Standard InChIKey | WLIYACBIHSAHAF-UHFFFAOYSA-N | ||||||||
SMILES | CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2 | ||||||||
Canonical SMILES | CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2 | ||||||||
PubChem Compound | 831617 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume